1-Bromo-3-(fluoromethoxy)benzene
Overview
Description
1-Bromo-3-(fluoromethoxy)benzene is an aromatic compound belonging to the class of bromobenzenes. It is characterized by a benzene ring substituted with a bromine atom and a fluoromethoxy group. This compound is widely used in various fields, including medical, environmental, and industrial research .
Mechanism of Action
Mode of Action
1-Bromo-3-(fluoromethoxy)benzene can participate in various chemical reactions. For instance, it undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . This suggests that the compound can act as an electrophile, reacting with nucleophiles in biological systems.
Pharmacokinetics
The compound’s molecular weight (20503 g/mol ) suggests that it could be absorbed and distributed in the body. The presence of bromine and fluorine atoms might also influence its metabolic stability and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(fluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(fluoromethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the reaction of 3-(fluoromethoxy)phenol with phosphorus tribromide (PBr3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(fluoromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-(fluoromethoxy)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are frequently used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products:
Scientific Research Applications
1-Bromo-3-(fluoromethoxy)benzene has diverse applications in scientific research:
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a fluoromethoxy group.
1-Bromo-4-(fluoromethoxy)benzene: Similar but with the fluoromethoxy group at the para position.
3-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a fluoromethoxy group.
Uniqueness: 1-Bromo-3-(fluoromethoxy)benzene is unique due to the presence of the fluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and in the study of enzyme mechanisms .
Properties
IUPAC Name |
1-bromo-3-(fluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-2-1-3-7(4-6)10-5-9/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSXTRYBPMEBNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496052-50-7 | |
Record name | 1-bromo-3-(fluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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